ethyl 1-(biphenyl-4-ylcarbonyl)-6-bromo-2-oxo-1-phenyl-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate
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Overview
Description
This compound, with the systematic name ethyl 1-(biphenyl-4-ylcarbonyl)-6-bromo-2-oxo-1-phenyl-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate , belongs to the class of benzofuran derivatives. Let’s break down its structure:
Core Structure: It contains a cyclopropa[c]chromene scaffold, which is a fused ring system.
Functional Groups: The compound features an ester group (ethyl carboxylate) and a bromine atom.
Pharmacophore: The biphenyl-4-ylcarbonyl moiety contributes to its potential biological activity.
Chemical Reactions Analysis
Reactions::
Oxidation: The bromine atom could undergo oxidation to form a bromine oxide or other brominated species.
Reduction: Reduction of the carbonyl group may yield the corresponding alcohol.
Substitution: The bromine atom could participate in substitution reactions.
Bromination: N-bromosuccinimide (NBS) in an inert solvent.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, thiols) under appropriate conditions.
- Bromination: 6-bromo derivative.
- Reduction: Alcohol derivative.
Scientific Research Applications
Chemistry::
Building Block: Used in the synthesis of more complex molecules.
Pharmacophore Exploration: Investigated for potential drug development.
Biological Activity: May exhibit anti-inflammatory, antioxidant, or antitumor properties.
Drug Discovery: Screening for novel drug candidates.
Fine Chemicals: Used as a reference standard or intermediate in chemical research.
Mechanism of Action
The exact mechanism remains elusive due to limited data. it likely interacts with cellular targets, affecting signaling pathways or enzymatic processes.
Comparison with Similar Compounds
While direct analogs are scarce, we can compare it to related benzofuran derivatives:
Ethyl 4-[([1,1’-biphenyl]-4-ylcarbonyl)amino]benzoate: (CAS: 127442-06-2) .
4-Ethyl-1,1’-biphenyl: (CAS: 5707-44-8) .
Properties
Molecular Formula |
C32H23BrO5 |
---|---|
Molecular Weight |
567.4 g/mol |
IUPAC Name |
ethyl 6-bromo-2-oxo-1-phenyl-1-(4-phenylbenzoyl)-7bH-cyclopropa[c]chromene-1a-carboxylate |
InChI |
InChI=1S/C32H23BrO5/c1-2-37-29(35)32-27(25-19-24(33)17-18-26(25)38-30(32)36)31(32,23-11-7-4-8-12-23)28(34)22-15-13-21(14-16-22)20-9-5-3-6-10-20/h3-19,27H,2H2,1H3 |
InChI Key |
XIZSILPSWYXXKG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12C(C1(C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5)C6=C(C=CC(=C6)Br)OC2=O |
Origin of Product |
United States |
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